Chlorobactene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

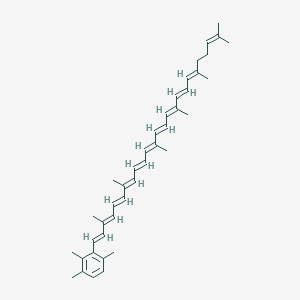

Chlorobactene is a carotenoid that is 1,2,4-trimethylmenzene in which the hydrogen at position 3 has been replaced by an all-trans-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaen-1-yl group. Found in photosynthetic green bacteria. It has a role as a bacterial metabolite. It is a carotenoid, a member of benzenes and a carotenoid phi-end group.

Applications De Recherche Scientifique

Photophysical Properties

Chlorobactene exhibits unique photophysical characteristics that are crucial for its role in photosynthesis. Research has shown that this compound can quench triplet states of bacteriochlorophylls, which is essential for protecting photosynthetic organisms from oxidative damage. The excited state lifetimes and energies of this compound have been studied using femtosecond and microsecond time-resolved absorption spectroscopies. Key findings include:

- Excited State Energy : this compound has an energy level of 13,450 cm−1 for its first excited singlet electronic state, which remains stable across varying temperatures and solvent polarities .

- Triplet State Lifetimes : The triplet state lifetime of this compound is approximately 2.8 μs, indicating its efficiency in energy transfer processes within photosynthetic systems .

Biosynthesis and Genetic Manipulation

The biosynthesis of this compound is a complex process involving various enzymes. Studies on Chlorobaculum tepidum, a model organism for green sulfur bacteria, have identified critical genes involved in the carotenoid biosynthetic pathway. Notably:

- Enzymatic Role : The enzyme responsible for the conversion of this compound to its reduced form, 1′,2′-dihydrothis compound, has been characterized as a paralog of bacteriochlorophyll biosynthesis enzymes. Disruption of the gene encoding this enzyme results in the inability to synthesize 1′,2′-dihydrothis compound .

- Growth Implications : Mutants deficient in carotenoid synthesis show significant growth defects under various light conditions, underscoring the structural and protective roles of carotenoids like this compound in photosynthetic organisms .

Industrial Applications

This compound's properties extend beyond basic research into potential industrial applications:

- Natural Pigments : As a carotenoid, this compound can be utilized as a natural colorant in food products due to its vibrant pigmentation. The global market for carotenoids is substantial, with an estimated value exceeding $919 million by 2015 .

- Photoprotective Agents : Given its ability to quench harmful triplet states, this compound may serve as a photoprotective agent in cosmetics and pharmaceuticals, potentially reducing oxidative stress in biological systems .

- Biotechnological Innovations : The manipulation of carotenoid biosynthesis pathways offers opportunities for developing bioengineered strains that can produce high yields of this compound or its derivatives for various applications in health and nutrition .

Case Study 1: Photoprotection in Green Sulfur Bacteria

In a study examining the role of carotenoids in C. tepidum, researchers found that this compound plays a pivotal role in photoprotection during photosynthesis. The presence of this compound enhanced the organism's survival under high light conditions by mitigating oxidative damage through effective energy dissipation mechanisms.

Case Study 2: Genetic Engineering for Enhanced Production

A genetic manipulation study focused on enhancing this compound production involved creating mutants lacking specific biosynthetic genes. These mutants were subjected to various light intensities to assess growth rates and pigment accumulation. Results indicated that targeted gene disruption could significantly alter carotenoid profiles, providing insights into optimizing production for industrial applications.

Propriétés

Numéro CAS |

2932-09-4 |

|---|---|

Formule moléculaire |

C40H52 |

Poids moléculaire |

532.8 g/mol |

Nom IUPAC |

2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-1,3,4-trimethylbenzene |

InChI |

InChI=1S/C40H52/c1-31(2)17-13-20-34(5)23-15-25-35(6)24-14-21-32(3)18-11-12-19-33(4)22-16-26-36(7)27-30-40-38(9)29-28-37(8)39(40)10/h11-12,14-19,21-30H,13,20H2,1-10H3/b12-11+,21-14+,22-16+,25-15+,30-27+,32-18+,33-19+,34-23+,35-24+,36-26+ |

Clé InChI |

VJASLAGEYVTOGS-IQAIWTHGSA-N |

SMILES |

CC1=C(C(=C(C=C1)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C |

SMILES isomérique |

CC1=C(C(=C(C=C1)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C)C |

SMILES canonique |

CC1=C(C(=C(C=C1)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C |

Synonymes |

chlorobactene |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.